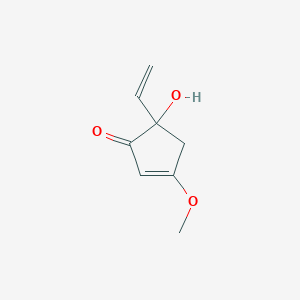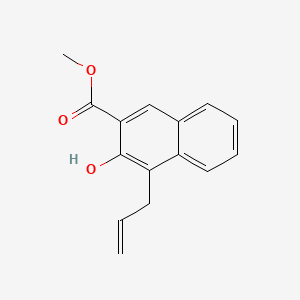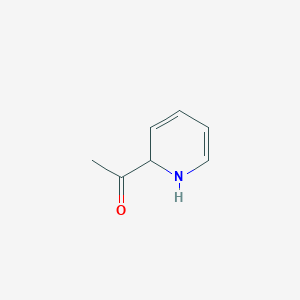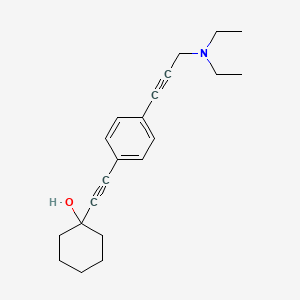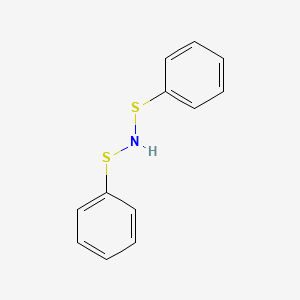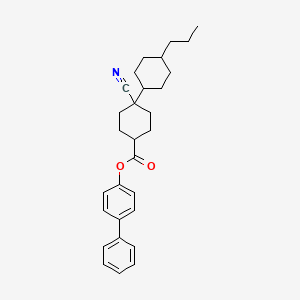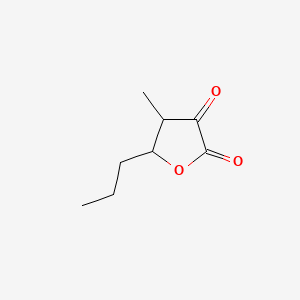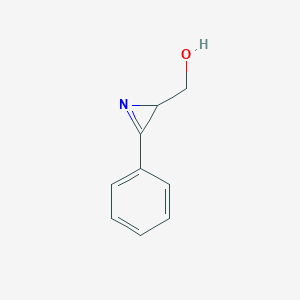
1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-6-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedisulfonic acid, 4-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-6-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-, trisodium salt is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonic acid, amino, and carbonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the introduction of sulfonic acid groups, amino groups, and carbonyl groups onto the benzene and anthracene rings. Typical reaction conditions may include:
Sulfonation: Introduction of sulfonic acid groups using sulfuric acid or oleum.
Amination: Introduction of amino groups using amines under acidic or basic conditions.
Carbonylation: Introduction of carbonyl groups using carbon monoxide and a suitable catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Processing: Streamlined production with continuous addition of reagents and removal of products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents.
Reduction: Conversion of carbonyl groups to alcohols using reducing agents.
Substitution: Replacement of sulfonic acid groups with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst in organic reactions due to its multiple functional groups.
Material Science: Incorporation into polymers and other materials for enhanced properties.
Biology
Biochemical Probes: Use as a probe to study biochemical pathways and interactions.
Drug Development: Potential use in the development of new pharmaceuticals.
Medicine
Diagnostic Agents: Use in diagnostic imaging and assays.
Therapeutic Agents: Potential use in targeted drug delivery systems.
Industry
Dyes and Pigments: Use in the production of dyes and pigments due to its chromophoric groups.
Sensors: Incorporation into sensors for detecting various analytes.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets and pathways. For example:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cell surface receptors to modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedisulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Anthracene derivatives: Compounds with similar anthracene rings.
Quinoxaline derivatives: Compounds with similar quinoxaline rings.
Uniqueness
This compound is unique due to its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties.
Properties
CAS No. |
72639-34-0 |
|---|---|
Molecular Formula |
C29H14Cl2N5Na3O12S3 |
Molecular Weight |
860.5 g/mol |
IUPAC Name |
trisodium;4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-6-[(2,3-dichloroquinoxaline-6-carbonyl)amino]benzene-1,3-disulfonate |
InChI |
InChI=1S/C29H17Cl2N5O12S3.3Na/c30-27-28(31)35-15-7-11(5-6-14(15)34-27)29(39)36-17-8-16(19(49(40,41)42)10-20(17)50(43,44)45)33-18-9-21(51(46,47)48)24(32)23-22(18)25(37)12-3-1-2-4-13(12)26(23)38;;;/h1-10,33H,32H2,(H,36,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3 |
InChI Key |
PVUMSTBMNJIIFM-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


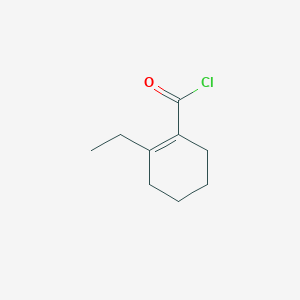
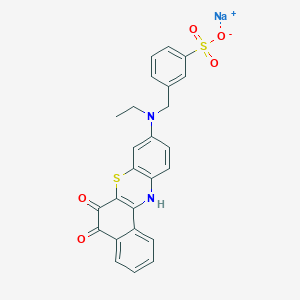
![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
